4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester
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Overview
Description
4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of a trifluoromethyl group at the 6th position and an ethyl ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by cyclization and introduction of the trifluoromethyl group using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-HIV agent due to its ability to inhibit viral enzymes.
Biological Research: The compound’s interactions with biological macromolecules make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. For instance, in its role as an anti-HIV agent, the compound binds to the active site of viral enzymes, inhibiting their function and preventing viral replication. The trifluoromethyl group enhances its binding affinity and specificity, while the ethyl ester group facilitates cellular uptake .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Lacks the trifluoromethyl and ethyl ester groups, resulting in different chemical properties and applications.
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid:
Uniqueness
The presence of the trifluoromethyl group in 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in medicinal chemistry for developing drugs with enhanced efficacy and reduced side effects .
Properties
Molecular Formula |
C12H9F3N2O3 |
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Molecular Weight |
286.21 g/mol |
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)pyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-20-11(19)7-6-16-9-5-3-4-8(12(13,14)15)17(9)10(7)18/h3-6H,2H2,1H3 |
InChI Key |
ROGTXUCBKXNFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC=C(N2C1=O)C(F)(F)F |
Origin of Product |
United States |
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